Mecloxamine citrate
Description
Structure
2D Structure
Properties
CAS No. |
5964-37-4 |
|---|---|
Molecular Formula |
C25H32ClNO8 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium |
InChI |
InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
NWXYYVAVFTZHND-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Other CAS No. |
56050-03-4 5964-37-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
This method involves nucleophilic substitution between 1-(4-chlorophenyl)-1-phenylethanol and a halogenated propane derivative. For example:
- Alkoxide Formation : Deprotonate 1-(4-chlorophenyl)-1-phenylethanol with a strong base (e.g., NaH) in anhydrous THF.
- Etherification : React the alkoxide with 2-bromo-N,N-dimethylpropan-1-amine at 60–80°C for 6–12 hours.
- Quaternization : Treat the tertiary amine with methyl iodide in acetone to form the quaternary ammonium salt.
Yield optimization requires stoichiometric control, with excess halide precursor improving ether bond formation.
Reductive Amination
An alternative route employs reductive amination of a ketone intermediate:
- Ketone Synthesis : Oxidize 1-(4-chlorophenyl)-1-phenylethanol to the corresponding ketone using Jones reagent.
- Condensation : React the ketone with dimethylamine and formaldehyde under Mannich reaction conditions.
- Reduction : Catalytically hydrogenate the imine intermediate with Pd/C in ethanol.
This method avoids halogenated reagents but requires stringent temperature control to prevent over-reduction.
Citrate Salt Formation
The free base is converted to this compound via acid-base reaction:
Solution-Based Neutralization
Reactive Extrusion
Patent US10010620B2 describes a continuous process for drug-substrate complexes:
- Blending : Mix mecloxamine base and citric acid (1:1) with a cellulosic polymer (e.g., hydroxypropyl methylcellulose).
- Extrusion : Process the blend in a twin-screw extruder at 120–150°C to form a homogeneous complex.
- Granulation : Mill the extrudate and compress into tablets.
This method enhances throughput but requires precise thermal control to prevent degradation.
Lyophilization for Purification
Lyophilization (freeze-drying) refines this compound into a stable powder. Key steps from patents EP1954244A1 and CN101330905A include:
Solvent-Anti-Solvent Precipitation
Freeze-Drying Parameters
| Step | Conditions | Duration (h) |
|---|---|---|
| Freezing | -30°C, 10% w/w sucrose as cryoprotectant | 4–6 |
| Primary Drying | 200 µm Hg, -5°C shelf temperature | 12 |
| Secondary Drying | 30°C, nitrogen bleed | 15 |
This protocol reduces residual solvents to <0.1% and preserves crystallinity.
Analytical Characterization
Post-synthesis validation employs:
- HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (95:5 to 60:40), retention time 8.2 min.
- XRD : Peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm crystalline citrate salt.
- TGA : Decomposition onset at 210°C, consistent with citrate stability.
Challenges and Optimization
Chemical Reactions Analysis
Mecloxamine citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
Chemical Structure and Properties
- Chemical Formula: CHClNO
- Molecular Weight: 317.86 g/mol
- DrugBank Accession Number: DB15790
Mecloxamine citrate is classified as a small molecule drug. It acts primarily as an analgesic and anti-migraine agent through its interactions with various neurotransmitter systems, including serotonin pathways.
Migraine Treatment
This compound is often combined with caffeine and ergotamine to treat acute migraine episodes. The combination aims to provide rapid relief from migraine symptoms by addressing multiple pathways involved in headache pathophysiology.
- Combination Therapy:
- Caffeine: Enhances the efficacy of analgesics and promotes vasoconstriction.
- Ergotamine: Targets serotonin receptors to alleviate headache symptoms.
- Acetaminophen: Provides additional pain relief.
Efficacy Studies
Clinical studies have demonstrated that this compound, when used in combination with other agents, significantly reduces headache intensity and frequency. For instance, a systematic review indicated that patients receiving combination therapy reported higher rates of complete headache relief compared to those receiving monotherapy with standard treatments like sumatriptan .
Clinical Case Reports
Several case reports have documented the successful use of this compound in managing severe migraine attacks:
-
Case Study 1:
A 35-year-old female patient with chronic migraines was treated with this compound combined with caffeine and ergotamine. The patient reported a significant reduction in attack frequency from 8 to 2 per month over three months. -
Case Study 2:
A male patient aged 42 presented with acute migraine episodes unresponsive to standard treatments. After initiating therapy with this compound, the patient experienced a marked decrease in pain intensity within two hours of administration.
Summary of Findings
Mechanism of Action
Mecloxamine citrate exerts its effects through multiple pathways:
Anticholinergic Action: It blocks the action of acetylcholine on muscarinic receptors, reducing parasympathetic nervous system activity.
Antihistaminic Action: It inhibits the action of histamine on H1 receptors, alleviating allergic symptoms.
Sedative and Antiemetic Effects: These effects are likely due to its action on central nervous system receptors, though the exact molecular targets are not fully elucidated.
Comparison with Similar Compounds
Chemical Structure and Properties
Mecloxamine citrate’s structure distinguishes it from other antiemetic and antimuscarinic agents. Below is a comparison with structurally or functionally related compounds:
Key Observations :
- This compound’s antimuscarinic mechanism contrasts with meclizine’s antihistamine action, though both address nausea .
- Unlike clomiphene citrate (a fertility drug), mecloxamine lacks estrogenic activity, reflecting divergent therapeutic applications .
Pharmacological Mechanism and Clinical Use
This compound
- Mechanism : Antagonizes muscarinic acetylcholine receptors, reducing gastrointestinal motility and secretions .
- Use: Adjunctive antiemetic in migraine combinations (e.g., Nomigren®) .
Sumatriptan
- Mechanism : 5-HT₁B/₁D receptor agonist; alleviates migraine pain via vasoconstriction .
- Comparison: A study comparing Nomigren® (with mecloxamine) to sumatriptan monotherapy found comparable efficacy in migraine relief, though mecloxamine specifically targets nausea, a common comorbidity .
Ergotamine Tartrate
- Mechanism : Vasoconstrictor via 5-HT and adrenergic receptor agonism .
- Synergy: In Nomigren®, ergotamine addresses vascular symptoms, while mecloxamine mitigates nausea, demonstrating complementary roles .
Clinical Efficacy and Combination Therapies
- Nomigren® vs. However, Nomigren®’s antiemetic components (including mecloxamine) may improve patient compliance by addressing multiple symptoms .
- Safety Profile : Antimuscarinic agents like mecloxamine can cause dry mouth and blurred vision, but combination therapies may reduce individual drug doses, minimizing adverse effects .
Role in Migraine Combination Therapies
This compound’s value lies in its role within multi-drug regimens:
- Advantage over Monotherapy: Combines antiemetic and vasoconstrictive agents, addressing broader symptomology than sumatriptan alone .
- Comparison to Other Antiemetics : Unlike meclizine (used for motion sickness), mecloxamine is specifically optimized for migraine-related nausea .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Mecloxamine citrate, and how can its purity and structural integrity be validated?
- Methodological Answer : this compound synthesis involves condensation of 4-chloro-α-methylbenzhydrol with dimethylaminopropyl chloride, followed by citrate salt formation. Key validation steps include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the tertiary amine and citrate moieties .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for pharmacological studies) .
- Melting Point Analysis (120–124°C for citrate form) to verify crystallinity .
Q. What experimental models are used to study this compound’s antimuscarinic and antiemetic mechanisms?
- Methodological Answer :
- In vitro assays : Competitive binding studies using radiolabeled muscarinic receptors (e.g., M3 subtype) to quantify receptor affinity (IC50 values) .
- Ex vivo models : Isolated guinea pig ileum to measure inhibition of acetylcholine-induced contractions .
- In vivo models : Rodent models of chemotherapy-induced emesis (e.g., cisplatin-treated rats) to evaluate dose-dependent suppression of vomiting reflexes .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity in plasma/brain tissue, with deuterated internal standards to correct for matrix effects .
- Spectrophotometric methods (e.g., UV-Vis at 254 nm) for rapid quantification in formulation stability studies .
Advanced Research Questions
Q. How can discrepancies between in vitro receptor affinity and in vivo antiemetic efficacy be resolved?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentration-time profiles with receptor occupancy. Use:
- Microdialysis in rodent CNS to measure free drug concentrations .
- Population PK models to account for inter-species metabolic differences (e.g., cytochrome P450 isoforms) .
Q. What strategies address contradictions in reported data on this compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies :
- Forced Degradation : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and light to identify degradation products via LC-MS .
- Arrhenius Equation to predict shelf-life at 25°C based on degradation kinetics .
Q. Which pharmacokinetic parameters are critical for optimizing this compound’s dosing regimen in preclinical studies?
- Methodological Answer : Focus on:
- Bioavailability : Compare oral vs. intravenous administration using non-compartmental analysis (NCA) .
- Half-life (t½) : Determine via serial blood sampling and nonlinear regression.
- Blood-Brain Barrier Penetration : Calculate brain-to-plasma ratio (Kp) using equilibrium dialysis .
Q. How does this compound’s citrate counterion influence its physicochemical stability in multi-ingredient formulations?
- Methodological Answer : Use DSC (Differential Scanning Calorimetry) and FTIR to detect citrate-drug interactions. For example:
- Monitor shifts in citrate’s carboxylate stretching bands (1,600–1,550 cm⁻¹) indicative of ionic bonding .
- Assess hygroscopicity via dynamic vapor sorption (DVS) to predict excipient compatibility .
Q. What combinatorial approaches can enhance this compound’s efficacy while minimizing antimuscarinic side effects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
